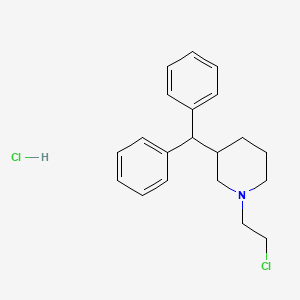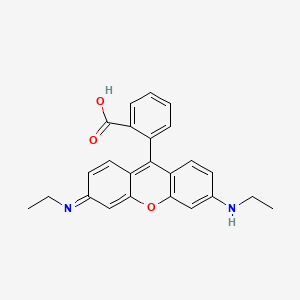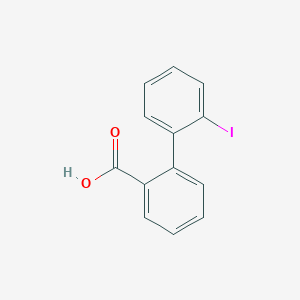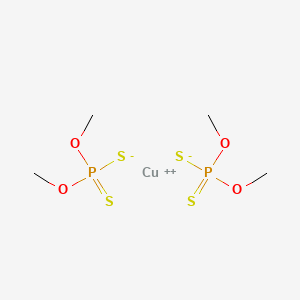
Bis(dimethyl dithiophosphato)copper
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(dimethyl dithiophosphato)copper is a coordination compound where copper is bonded to two dimethyl dithiophosphate ligands. This compound is known for its unique chemical properties and applications in various fields, including catalysis and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(dimethyl dithiophosphato)copper typically involves the reaction of copper salts with dimethyl dithiophosphate ligands. One common method is to react copper(II) chloride with sodium dimethyl dithiophosphate in an aqueous solution. The reaction can be represented as follows:
CuCl2+2Na(S2P(OCH3)2)→Cu(S2P(OCH3)2)2+2NaCl
The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound with consistent quality. The reaction conditions are optimized to ensure high yield and purity.
化学反应分析
Types of Reactions
Bis(dimethyl dithiophosphato)copper undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(III) complexes.
Reduction: It can be reduced to copper(I) complexes.
Substitution: The dimethyl dithiophosphate ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as sodium borohydride or hydrazine are employed.
Substitution: Ligand exchange reactions are typically carried out in organic solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Copper(III) complexes with modified ligand structures.
Reduction: Copper(I) complexes with retained or modified ligands.
Substitution: New coordination compounds with different ligands.
科学研究应用
Chemistry
In chemistry, bis(dimethyl dithiophosphato)copper is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes. Its ability to stabilize different oxidation states of copper makes it valuable in redox chemistry.
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its interaction with biological molecules and its ability to generate reactive oxygen species are areas of active research.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with biomolecules and modulate biological pathways makes it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the production of advanced materials, such as conductive polymers and nanomaterials. Its role as a catalyst in chemical manufacturing processes is also significant.
作用机制
The mechanism by which bis(dimethyl dithiophosphato)copper exerts its effects involves the coordination of the copper center with the dithiophosphate ligands. This coordination stabilizes the copper in different oxidation states, allowing it to participate in redox reactions. The compound can interact with molecular targets, such as enzymes and DNA, through coordination and redox mechanisms.
相似化合物的比较
Similar Compounds
- Bis(diethyl dithiophosphato)copper
- Bis(diphenyl dithiophosphato)copper
- Bis(dimethyl dithiocarbamato)copper
Uniqueness
Bis(dimethyl dithiophosphato)copper is unique due to its specific ligand structure, which imparts distinct chemical properties. Compared to other dithiophosphato and dithiocarbamato complexes, it exhibits different reactivity patterns and stability profiles. Its ability to stabilize copper in multiple oxidation states and its versatility in catalysis and materials science applications set it apart from similar compounds.
属性
CAS 编号 |
22281-50-1 |
|---|---|
分子式 |
C4H12CuO4P2S4 |
分子量 |
377.9 g/mol |
IUPAC 名称 |
copper;dimethoxy-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C2H7O2PS2.Cu/c2*1-3-5(6,7)4-2;/h2*1-2H3,(H,6,7);/q;;+2/p-2 |
InChI 键 |
VGLRSDJWIRZUJJ-UHFFFAOYSA-L |
规范 SMILES |
COP(=S)(OC)[S-].COP(=S)(OC)[S-].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




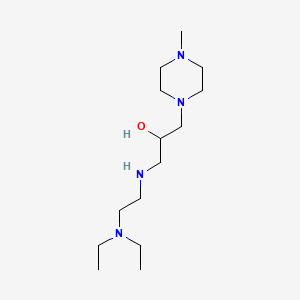
![3-Thiophen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B12807400.png)
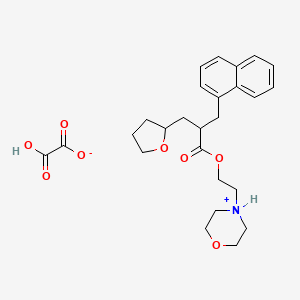
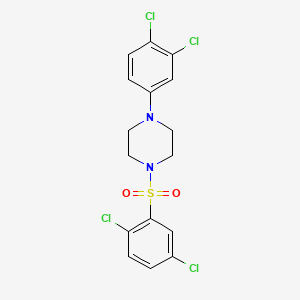



![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl acetate](/img/structure/B12807438.png)

